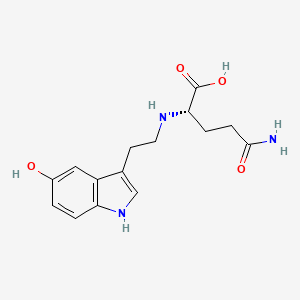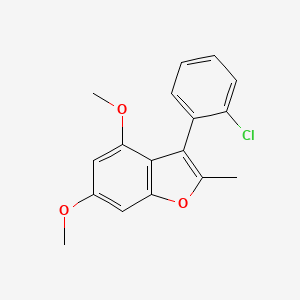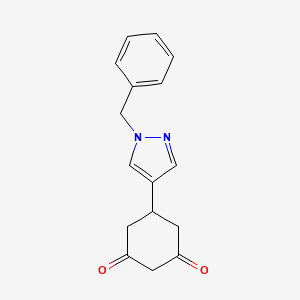
5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves multicomponent reactions. One common method is the one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Ionic liquids, for example, have been used as solvents in the synthesis of similar compounds due to their low volatility and recyclability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester:
5-(4-Aminopyrazole): Used in the synthesis of pyrazolo-annulated pyridines, which have various biological activities.
Uniqueness
5-(1-Benzyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a benzyl group and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
5-(1-benzylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H16N2O2/c19-15-6-13(7-16(20)8-15)14-9-17-18(11-14)10-12-4-2-1-3-5-12/h1-5,9,11,13H,6-8,10H2 |
Clé InChI |
KFOWOFYWCCOPIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)
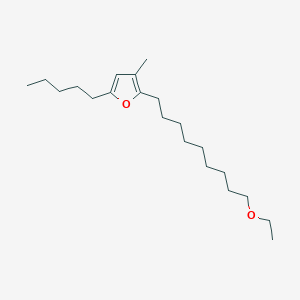
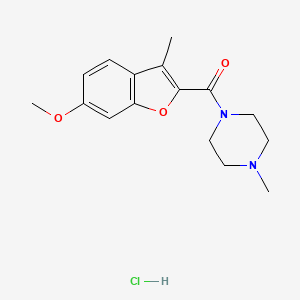

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
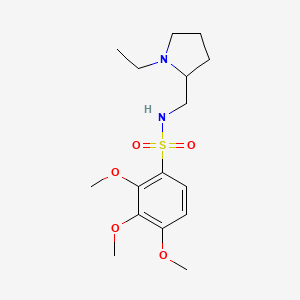
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
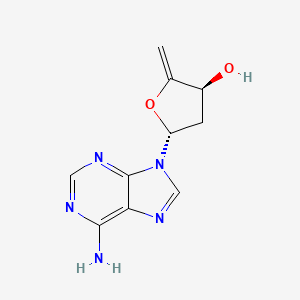

![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
